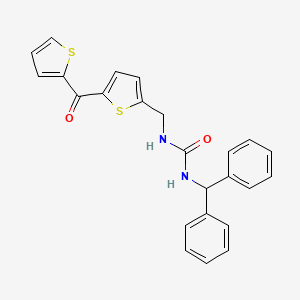
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex chemical compound used in scientific research1. It has diverse properties that make it invaluable for studying various fields, such as drug discovery, materials science, and organic synthesis1.
Synthesis Analysis
Thiophene-based analogs are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry2. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist2. However, specific synthesis details for 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea were not found in the retrieved papers.
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position2. It is considered to be a structural alert with the formula C4H4S2. However, specific molecular structure details for 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea were not found in the retrieved papers.
Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications2. However, specific chemical reaction details for 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea were not found in the retrieved papers.
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C2. It is soluble in most organic solvents like alcohol and ether but insoluble in water2. However, specific physical and chemical properties for 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of thiophene-containing urea derivatives, which are of interest due to their diverse chemical properties and potential applications. For instance, a study detailed an efficient process for synthesizing derivatives from aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea under different conditions, highlighting the role of catalysts and reaction conditions in obtaining high yields of target compounds (Liang-ce et al., 2016).
Antimicrobial and Analgesic Activity
Another study synthesized benzo[b]thiophene substituted ureas and evaluated their antimicrobial and analgesic activities, demonstrating the potential of thiophene-containing urea derivatives in developing new pharmacological agents (Kumara et al., 2009).
Acetylcholinesterase Inhibitors
Research on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas investigated their use as acetylcholinesterase inhibitors, offering insights into designing compounds with potential applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Antioxidant Activity
A study on the synthesis and evaluation of antioxidant activity for some pyrimidin-2(1H)-one derivatives, including reactions with urea, showcased the application of thiophene derivatives in developing compounds with potential antioxidant properties (George et al., 2010).
Photovoltaic Performance
The influence of annealing temperature on photovoltaic performance using novel thermocleavable materials, including thiophene derivatives, was studied, highlighting the potential of these compounds in improving solar cell efficiencies (Helgesen et al., 2010).
Antifilarial Agents
Compounds synthesized from benzimidazole and urea derivatives showed antifilarial activity, suggesting applications in developing treatments for parasitic infections (Ram et al., 1984).
Safety And Hazards
Direcciones Futuras
Thiophene and its substituted derivatives have attracted great interest in industry as well as academia2. They have been proven to be effectual drugs in the present respective disease scenario2. Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research2. However, specific future directions for 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea were not found in the retrieved papers.
Propiedades
IUPAC Name |
1-benzhydryl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(20-12-7-15-29-20)21-14-13-19(30-21)16-25-24(28)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLWWPBSOVWGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)
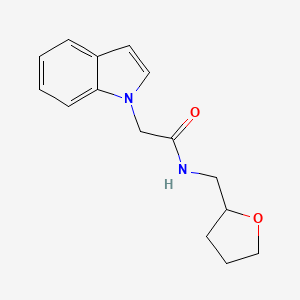
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
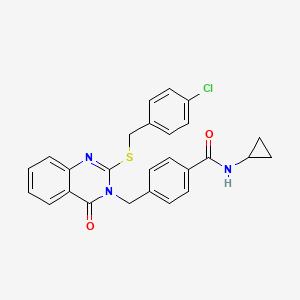
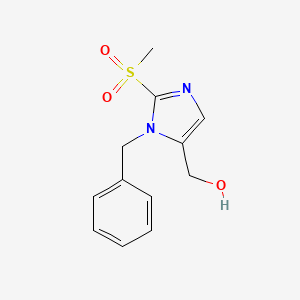
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
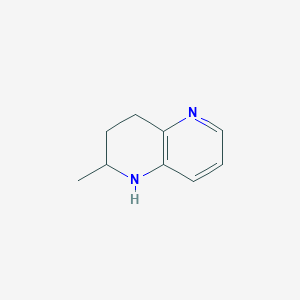
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
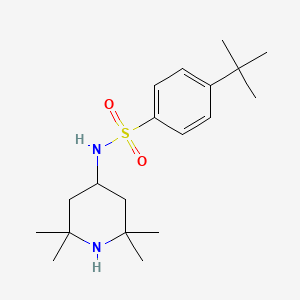
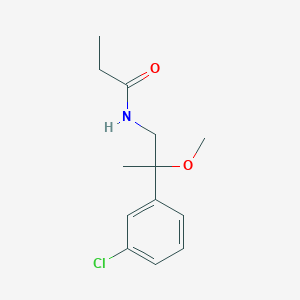
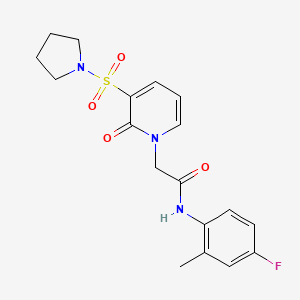
![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)